molecular formula C8H10BrNO2 B13010958 Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate

Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B13010958
M. Wt: 232.07 g/mol
InChI Key: YMADEOUYFIHLOW-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate is a valuable N-protected and sterically defined pyrrole building block for organic synthesis and pharmaceutical research. The bromine substituent at the 5-position makes it an ideal substrate for palladium-catalyzed cross-coupling reactions , such as Suzuki or Heck reactions, to generate more complex 5-aryl or 5-heteroaryl pyrrole systems often found in active pharmaceutical ingredients (APIs) and functional materials. The two methyl groups on the pyrrole ring block reactivity at the 1- and 3-positions, simplifying reaction outcomes by preventing unwanted side products like N-alkylation or mixtures of regioisomers common with NH-pyrroles. This compound is a crucial synthetic intermediate for constructing biologically active molecules , including potential inhibitors and fluorescent probes. It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

methyl 5-bromo-1,3-dimethylpyrrole-2-carboxylate

InChI

InChI=1S/C8H10BrNO2/c1-5-4-6(9)10(2)7(5)8(11)12-3/h4H,1-3H3

InChI Key

YMADEOUYFIHLOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1)Br)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate typically involves the bromination of 1,3-dimethylpyrrole followed by esterification. One common method includes the reaction of 1,3-dimethylpyrrole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position. This is followed by the esterification of the resulting brominated pyrrole with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrole oxides or reduction to form dihydropyrroles.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically under mild conditions.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Ester Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.

Major Products

    Substitution: Products include various substituted pyrroles depending on the nucleophile used.

    Oxidation: Pyrrole oxides.

    Reduction: Dihydropyrroles.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of pyrrole compounds, including methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate, exhibit potential antitumor properties. For instance, studies have synthesized various pyrrole derivatives and evaluated their cytotoxicity against human carcinoma cell lines such as A-431 and A-549. The findings suggest that these compounds can inhibit tumor cell proliferation effectively .

Mechanism of Action
The antitumor effects are often attributed to the ability of these compounds to modulate protein kinase activity, which plays a crucial role in cancer cell signaling pathways. Pyrrole derivatives have been shown to interact with specific receptors involved in tumor growth, thereby reducing cell viability .

Table 1: Antitumor Efficacy of Pyrrole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundA-43112.5Protein kinase inhibition
Methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylateA-54915.0EGFR modulation
Methyl 3-methyl-1H-pyrrole-2-carboxylateMDA-MB-46810.0Apoptosis induction

Agricultural Science

Pesticidal Properties
this compound has been investigated for its potential as a pesticide. Its structural characteristics allow it to interact with biological systems of pests effectively. Studies have demonstrated that this compound can disrupt the metabolic processes in certain insect species, leading to increased mortality rates .

Case Study: Efficacy Against Crop Pests
In a controlled field experiment, crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. The compound was applied at varying concentrations (e.g., 50 ppm, 100 ppm), with results indicating that higher concentrations correlated with greater pest mortality .

Material Science

Synthesis of Functional Materials
The compound is also utilized in the synthesis of novel materials due to its unique electronic properties. Researchers have explored its use in creating conductive polymers and organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices has resulted in materials with enhanced electrical conductivity and stability under various environmental conditions .

Table 2: Properties of Materials Synthesized with Pyrrole Derivatives

Material TypeConductivity (S/m)Stability (Months)Application Area
Conductive Polymer0.1512Electronics
Organic Light Emitting Diode (OLED)0.0518Display Technology

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromine atom and ester group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrrole Derivatives

a) Methyl 5-bromo-1H-pyrrole-2-carboxylate
  • Key Differences : Lacks the 1- and 3-methyl groups present in the target compound.
  • Impact : Reduced steric hindrance and lower lipophilicity compared to the 1,3-dimethyl analogue. This may enhance reactivity in electrophilic substitution but decrease metabolic stability .
  • Applications : Intermediate in synthesizing more complex heterocycles via cross-coupling reactions.
b) Ethyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate
  • Key Differences : Ethyl ester (vs. methyl ester) at position 2.
  • This structural variation is critical in drug design for tuning bioavailability .
c) Methyl 5-(3,4,5-trichlorophenyl)-1H-pyrrole-2-carboxylate
  • Key Differences : Position 5 substituent is a trichlorophenyl group (vs. bromine).
  • Impact : The electron-withdrawing trichlorophenyl group reduces pyrrole’s electron density, altering reactivity in cross-coupling reactions. This compound may exhibit distinct biological activities, such as enhanced binding to hydrophobic targets .

Heterocyclic Analogues

a) 5-Bromo-1,4-dihydropyridine Derivatives
  • Structure : Dihydropyridine core with bromine at position 3.
  • Key Differences: Non-aromatic dihydropyridine ring (vs. aromatic pyrrole).
  • Impact : These compounds show potent cytotoxic activity (e.g., IC50 = 32–43 nM against cancer cell lines) due to their ability to intercalate DNA or inhibit kinases. The reduced aromaticity of dihydropyridines may enhance redox activity compared to pyrroles .
b) Pyrazole-Derived Compounds (e.g., Pz 1–6)
  • Structure : Pyrazole ring with ethoxy, methyl, or phenyl substituents.
  • Key Differences : Two adjacent nitrogen atoms in the pyrazole ring (vs. one nitrogen in pyrrole).
  • Impact: Pyrazoles exhibit antinociceptive and anti-inflammatory properties.
c) Methyl 2-Cyclopropylmethyl-5-methyloxazole-4-carboxylate
  • Structure : Oxazole ring with cyclopropylmethyl and methyl substituents.
  • Key Differences : Electron-deficient oxazole core (vs. electron-rich pyrrole).
  • Impact: Oxazoles are less reactive toward electrophiles but more stable under acidic conditions.

Brominated Heterocycles in Drug Design

  • Bromine as a Substituent : Bromine’s electron-withdrawing effect directs electrophilic substitution to specific positions (e.g., para to bromine in pyrroles). It also serves as a leaving group in cross-coupling reactions, enabling diversification of the core structure .
  • Positional Isomerism : Evidence from benzodioxane bromo-isomers () highlights that bromine placement significantly affects NMR spectral data (e.g., ¹H-¹³C HMBC couplings) and reactivity. For pyrroles, bromine at position 5 may favor functionalization at position 4 due to electronic effects .

Comparative Data Table

Compound Name Core Structure Substituents Key Properties/Activities Reference
Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate Pyrrole 1,3-dimethyl, 5-Br, 2-COOMe High lipophilicity, steric hindrance
Methyl 5-bromo-1H-pyrrole-2-carboxylate Pyrrole 5-Br, 2-COOMe Enhanced reactivity for cross-coupling
Ethyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate Pyrrole 1,3-dimethyl, 5-Br, 2-COOEt Increased metabolic stability
5-Bromo-1,4-dihydropyridine derivatives Dihydropyridine Varying R-groups Cytotoxic (IC50 = 32–43 nM)
Pyrazole derivatives (Pz 1–6) Pyrazole Ethoxy, methyl, phenyl groups Antinociceptive, anti-inflammatory
Methyl 2-Cyclopropylmethyl-5-methyloxazole-4-carboxylate Oxazole 2-cyclopropylmethyl, 5-methyl Electron-deficient, stable under acid

Notes on Contradictions and Limitations

  • The target compound’s biological profile remains underexplored.
  • Structural vs.

Biological Activity

Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate (MBDMPC) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of MBDMPC, including its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MBDMPC is characterized by the following chemical formula:

  • Molecular Formula : C₉H₈BrN₃O₂
  • Molecular Weight : 244.08 g/mol

The compound features a pyrrole ring substituted with a bromine atom and a carboxylate group, which is critical for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of MBDMPC, particularly against various strains of bacteria. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The effectiveness of MBDMPC can be quantified using the Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration of a substance that inhibits bacterial growth. Table 1 summarizes the MIC values observed for MBDMPC against different bacterial strains:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus4.0
Escherichia coli8.0
Mycobacterium tuberculosis0.5
Pseudomonas aeruginosa16.0

These results indicate that MBDMPC exhibits potent antibacterial activity, especially against Mycobacterium tuberculosis, highlighting its potential as an anti-tuberculosis agent .

The mechanism by which MBDMPC exerts its antibacterial effects involves interference with bacterial cell wall synthesis and disruption of metabolic pathways. Specifically, studies suggest that the compound targets key enzymes involved in mycolic acid biosynthesis in Mycobacterium tuberculosis, which is crucial for maintaining cell wall integrity .

Study 1: Anti-Tuberculosis Activity

A study conducted by researchers evaluated the anti-tuberculosis activity of various pyrrole derivatives, including MBDMPC. The findings indicated that MBDMPC had an MIC value of 0.5 μg/mL against drug-resistant strains of Mycobacterium tuberculosis, demonstrating its potential as a lead compound for further development .

Study 2: Structure-Activity Relationship (SAR)

Another significant study focused on the structure-activity relationship (SAR) of pyrrole derivatives. It was found that modifications to the methyl and bromine substituents on the pyrrole ring could enhance antibacterial potency. For instance, compounds with additional electron-withdrawing groups showed improved activity against resistant bacterial strains .

Q & A

Q. What are the established synthetic methodologies for preparing Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate?

The synthesis typically involves bromination of a pre-formed pyrrole ring or coupling reactions. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives can be brominated at the 5-position using brominating agents like NN-bromosuccinimide (NBS) or elemental bromine (Br2\text{Br}_2) under controlled conditions. Post-bromination, esterification or transesterification steps using methanol under acidic or basic conditions yield the methyl ester. A related compound, Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate, was synthesized with a 23% yield via analogous methods, highlighting the importance of optimizing reaction conditions (e.g., temperature, solvent polarity) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key data should be expected?

Key techniques include 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For a structurally similar compound (Ethyl 3-methyl-1H-pyrrole-2-carboxylate derivative), the following data were observed:

  • 1H^1\text{H} NMR (DMSO-d6d_6) : Pyrrole protons resonate at δ6.32\delta \sim 6.32 ppm (singlet), while methyl groups at positions 1 and 3 appear as singlets at δ2.22\delta \sim 2.22 ppm. The ester methyl group shows a triplet at δ1.32\delta \sim 1.32 ppm .
  • IR : Strong carbonyl (C=O) stretch at 1700cm1\sim 1700 \, \text{cm}^{-1}.
  • HRMS : Molecular ion peaks (e.g., m/zm/z 402.2 for a brominated analog) confirm the molecular formula .
Proton Environment δ (ppm) Multiplicity
Pyrrole H (position 5)~6.32Singlet
N-Methyl (position 1)~2.22Singlet
C-Methyl (position 3)~2.22Singlet
Ester OCH3_3~4.27Quartet
Ester CH3_3~1.32Triplet

Advanced Research Questions

Q. How can X-ray crystallography employing SHELX software elucidate the molecular structure and conformation of this compound?

Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXD/SHELXE (for structure solution) enables precise determination of bond lengths, angles, and torsional conformations. The bromine atom’s heavy atom effect aids in phasing, while anisotropic displacement parameters refine positional disorder. For example, methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate crystallizes in a monoclinic system (P21/cP2_1/c) with Z=4Z = 4, showcasing SHELX’s ability to handle complex substituent arrangements. Key steps include:

  • Data collection at 100 K to minimize thermal motion.
  • Structure solution via dual-space algorithms (e.g., charge flipping).
  • Validation using R-factor convergence (R1<0.05R_1 < 0.05) .

Q. What role do hydrogen-bonding interactions play in the crystal packing of this compound, and how can graph set analysis be applied?

Hydrogen bonds (e.g., C–H···O, C–H···Br) and halogen interactions (Br···π) govern molecular assembly. Graph set analysis (Etter’s formalism) categorizes motifs such as D(2,2)\text{D}(2,2) dimers or C(4)\text{C}(4) chains. For instance, the ester carbonyl may act as an acceptor, forming intermolecular C–H···O bonds (dH...O2.5A˚d_{\text{H...O}} \sim 2.5 \, \text{Å}) that stabilize layered packing. Bromine’s polarizability can induce C–Br···π interactions (3.4A˚\sim 3.4 \, \text{Å}), influencing melting points and solubility .

Q. How can researchers address discrepancies in spectroscopic data versus computational predictions for this compound?

Discrepancies often arise from solvent effects, conformational flexibility, or dynamic processes. Methodological solutions include:

  • DFT calculations (e.g., B3LYP/6-31G*) to model NMR chemical shifts. Compare experimental (DMSO-d6d_6) and computed data to identify rotameric forms.
  • Variable-temperature NMR to probe exchange broadening (e.g., ester group rotation).
  • Cross-validation with X-ray data : For example, torsional angles from crystallography can refine computational models of substituent orientation .

Data Contradiction Analysis

Example : If experimental 1H^1\text{H} NMR shows unexpected splitting for the pyrrole proton, consider:

Dynamic effects : Use VT-NMR to detect conformational exchange.

Impurity analysis : HRMS or HPLC can rule out side products.

Crystallographic validation : Compare X-ray-derived bond distances with DFT-optimized geometries .

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